An In-Depth Technical Guide to the Synthesis and Characterization of 2-Methyl-4-phenylquinoline-3-carboxamide
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Methyl-4-phenylquinoline-3-carboxamide
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Among its many derivatives, quinoline-3-carboxamides have garnered significant attention for their potent biological activities, including anticancer, anti-inflammatory, and antinephritic properties.[2][3][4] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a specific derivative, 2-Methyl-4-phenylquinoline-3-carboxamide. We will detail a robust and reproducible two-stage synthetic strategy, beginning with the classic Friedländer annulation to construct the core heterocyclic system, followed by a standard amidation to yield the target molecule. Each stage is accompanied by detailed experimental protocols, mechanistic insights, and a complete guide to the structural characterization using modern spectroscopic techniques.
Synthesis Strategy: A Two-Stage Approach
The synthesis of 2-Methyl-4-phenylquinoline-3-carboxamide is most efficiently achieved through a two-stage process. This strategy leverages the power of established, high-yield reactions to first build the core quinoline ring system and then install the desired carboxamide functionality.
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Stage 1: Friedländer Annulation. This classic reaction involves the acid-catalyzed condensation of 2-aminobenzophenone with ethyl acetoacetate.[5][6] This step efficiently forms the heterocyclic core and strategically places a methyl group at the C2 position and an ethyl carboxylate group at the C3 position, yielding the key intermediate, Ethyl 2-methyl-4-phenylquinoline-3-carboxylate.
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Stage 2: Amidation. The ethyl ester intermediate is converted to the final primary carboxamide. This is reliably accomplished via a two-step sequence: first, hydrolysis of the ester to the corresponding carboxylic acid, followed by conversion to the amide.
The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for 2-Methyl-4-phenylquinoline-3-carboxamide.
Stage 1: Synthesis of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate
Principle and Mechanism
The Friedländer synthesis is a cornerstone of quinoline chemistry, defined as the condensation between an ortho-amino-substituted aromatic aldehyde or ketone and a carbonyl compound possessing a reactive α-methylene group.[7] The reaction can be catalyzed by either acids or bases.[5] In this protocol, we utilize p-toluenesulfonic acid (p-TsOH), a strong organic acid that effectively promotes the necessary condensation and cyclodehydration steps under aqueous reflux conditions, presenting a greener alternative to harsher reagents.[8][9]
The mechanism proceeds through an initial aldol-type condensation between the enol or enolate of ethyl acetoacetate and the carbonyl of 2-aminobenzophenone, followed by cyclization via nucleophilic attack of the amino group onto the ketone carbonyl of the acetoacetate moiety, and subsequent dehydration to form the aromatic quinoline ring.[6]
Caption: Simplified mechanism of the Friedländer quinoline synthesis.
Experimental Protocol
This protocol is adapted from the procedure reported by Bazgir, A.[9][10]
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Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2-aminophenyl)(phenyl)methanone (2-aminobenzophenone) (1.97 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and p-toluenesulfonic acid (0.19 g, 1 mmol).
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Solvent Addition: Add 50 mL of water to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. A solid precipitate will form.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash the precipitate thoroughly with 50 mL of cold water. Recrystallize the crude product from an ethanol/water mixture (e.g., 1:2 v/v) to afford pure Ethyl 2-methyl-4-phenylquinoline-3-carboxylate as a solid. The reported yield for this procedure is approximately 75%.[9]
Stage 2: Synthesis of 2-Methyl-4-phenylquinoline-3-carboxamide
Principle and Rationale
The conversion of the stable ethyl ester to the primary carboxamide is achieved in two high-yielding steps. Direct amidation of the ester with ammonia often requires harsh conditions (high temperature and pressure). A more controlled and laboratory-friendly approach involves saponification (hydrolysis) of the ester to the carboxylic acid, followed by conversion to an activated acyl species (an acid chloride) which readily reacts with ammonia to form the desired amide.
Experimental Protocol
Step 2a: Hydrolysis to 2-Methyl-4-phenylquinoline-3-carboxylic acid
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Reaction Setup: In a 250 mL round-bottom flask, dissolve the Ethyl 2-methyl-4-phenylquinoline-3-carboxylate (2.91 g, 10 mmol) from Stage 1 in 100 mL of 50% aqueous ethanol.
-
Saponification: Add sodium hydroxide (0.80 g, 20 mmol) to the solution. Heat the mixture to reflux for 1.5-2 hours, monitoring by TLC until the starting ester is consumed.[11]
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with 50 mL of water. Acidify the solution to pH ~4 by the dropwise addition of 1 M hydrochloric acid, which will cause the carboxylic acid to precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The resulting 2-Methyl-4-phenylquinoline-3-carboxylic acid is typically used in the next step without further purification.[11]
Step 2b: Amidation to 2-Methyl-4-phenylquinoline-3-carboxamide
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Acid Chloride Formation: In a 100 mL flask under an inert atmosphere (e.g., nitrogen or argon) and equipped with a reflux condenser, suspend the 2-Methyl-4-phenylquinoline-3-carboxylic acid (2.63 g, 10 mmol) in 30 mL of anhydrous dichloromethane. Add thionyl chloride (1.1 mL, 15 mmol) dropwise at room temperature.[11]
-
Reaction: Gently heat the mixture to reflux for 2-3 hours. The suspension should become a clear solution as the acid chloride forms.
-
Removal of Excess Reagent: Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acid chloride is a solid and should be used immediately.
-
Amidation: Cool the flask containing the acid chloride in an ice bath. Cautiously add 30 mL of concentrated ammonium hydroxide solution dropwise with stirring. A vigorous reaction will occur.
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Isolation and Purification: Allow the mixture to stir for 1 hour at room temperature. Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water and then with a small amount of cold diethyl ether to remove any non-polar impurities. Recrystallize the crude product from ethanol to yield pure 2-Methyl-4-phenylquinoline-3-carboxamide.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the final product.
Physical Properties
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Appearance: Off-white to pale yellow crystalline solid.
-
Molecular Formula: C₁₇H₁₄N₂O
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Molecular Weight: 262.31 g/mol
-
Melting Point: Literature values for related quinoline carboxamides vary widely depending on substitution, but a sharp melting point is indicative of high purity. Experimental determination is required.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 2-Methyl-4-phenylquinoline-3-carboxamide based on known spectral data for similar quinoline derivatives.[12][13][14]
Table 1: Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400 - 3150 | N-H Stretch (asymmetric & symmetric) | Primary Amide (-CONH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic (Quinoline, Phenyl) |
| ~1670 | C=O Stretch (Amide I band) | Amide Carbonyl |
| ~1600 | N-H Bend (Amide II band) | Primary Amide |
| 1590 - 1450 | C=C and C=N Stretch | Aromatic Rings |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Solvent: DMSO-d₆
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 7.2 | Multiplet | 9H | Aromatic protons (Quinoline H5-H8, Phenyl) | |
| ~ 7.8 and 7.4 | Broad Singlet | 2H | Amide protons (-CONH₂) | |
| ~ 2.6 | Singlet | 3H | Methyl protons (-CH₃) |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| ~ 168 | Carbonyl carbon (-C =O) | |
| ~ 155 - 120 | Aromatic carbons (Quinoline and Phenyl) | |
| ~ 23 | Methyl carbon (-C H₃) |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
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Expected M⁺ Peak (EI-MS): m/z = 262
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Expected [M+H]⁺ Peak (ESI-MS): m/z = 263
Conclusion
This guide has outlined a reliable and well-documented pathway for the synthesis of 2-Methyl-4-phenylquinoline-3-carboxamide, a compound of significant interest in medicinal chemistry. By employing the Friedländer annulation followed by a robust amidation sequence, researchers can access this valuable scaffold in good yield. The provided protocols, coupled with the detailed characterization data, offer a self-validating system to ensure the successful synthesis and structural verification of the target molecule, empowering further research and development in this promising class of compounds.
References
-
Galdino-Pitta, M. R., et al. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 100(6), 1042-1085. Available from: [Link]
-
Wikipedia. Friedländer synthesis. Available from: [Link]
-
Javed, S., et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega, 4(12), 20833-20844. Available from: [Link]
-
Javed, S., et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega, 4(12), 20833-20844. Available from: [Link]
-
Mansfield, R. C., et al. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions. Available from: [Link]
-
Davis, R. B., & Pizzini, L. C. 2-aminobenzophenone. Organic Syntheses, Coll. Vol. 4, p.29 (1963); Vol. 35, p.3 (1955). Available from: [Link]
-
Racioppi, R., et al. (2011). Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity. Synthetic Communications, 42(1), 46-54. Available from: [Link]
-
Kumar, V., et al. (2019). Synthetic Methodologies and Pharmacological Significance of 2-Aminobenzophenones as Versatile Building Block. Asian Journal of Organic & Medicinal Chemistry, 4(1), 1-10. Available from: [Link]
-
Bazgir, A. (2009). Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1569. Available from: [Link]
-
Mary, Y. S., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2232-S2246. Available from: [Link]
-
ResearchGate. Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Available from: [Link]
-
ResearchGate. Vibrational spectroscopic study of some quinoline derivatives. Available from: [Link]
-
ResearchGate. Quinolinone-3-carboxamide derivatives with potent biological activity. Available from: [Link]
-
ResearchGate. Synthesis of 2‐methyl‐4‐phenylquinoline‐3‐carboxylate catalyzed by ZrO2/Fe3O4‐MNPs. Available from: [Link]
-
Grazioli, C., et al. (2019). Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. Journal of Electron Spectroscopy and Related Phenomena, 231, 79-86. Available from: [Link]
-
Woźnicka, E., et al. (2021). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. International Journal of Molecular Sciences, 22(19), 10398. Available from: [Link]
-
Barlaam, B., et al. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry, 59(12), 5871-5900. Available from: [Link]
-
Janardhan, B., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research, 34, 1-45. Available from: [Link]
-
ResearchGate. Synthesis of 2-methyl-4-phenylquinoline-3-carboxylate using 15 wt% of SPB. Available from: [Link]
-
Koyama, M., et al. (2002). Synthesis and antinephritic activities of quinoline-3-carboxamides and related compounds. Bioorganic & Medicinal Chemistry Letters, 12(1), 113-116. Available from: [Link]
-
ResearchGate. (PDF) Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. Available from: [Link]
-
Ilango, K., et al. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048. Available from: [Link]
-
Lee, H., et al. (2014). Facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. Heterocycles, 89(3), 697-711. Available from: [Link]
-
Wilson, A. A., et al. (2022). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Medicinal Chemistry, 13, 1555-1565. Available from: [Link]
-
PrepChem.com. Synthesis of 2-methyl 4-(3-nitro phenyl) quinoline. Available from: [Link]
-
Chourasia, S. S., et al. (2017). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 9(24), 35-37. Available from: [Link]
-
Reynolds, G. A., & Hauser, C. R. 2-methyl-4-hydroxyquinoline. Organic Syntheses, Coll. Vol. 3, p.593 (1955); Vol. 29, p.70 (1949). Available from: [Link]
-
ChemBK. 2-Methyl-4-phenylquinoline-3-carboxylic acid. Available from: [Link]
Sources
- 1. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antinephritic activities of quinoline-3-carboxamides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Ethyl 2-methyl-4-phenylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00930H [pubs.rsc.org]
- 12. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. derpharmachemica.com [derpharmachemica.com]
